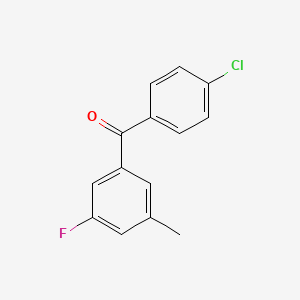

4-Chloro-3'-fluoro-5'-methylbenzophenone

Description

Overview of Benzophenone (B1666685) Derivatives in Advanced Chemical Research

Benzophenone and its derivatives are a cornerstone in various fields of chemical research. nih.gov In medicinal chemistry, the benzophenone scaffold is found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Their utility also extends to photochemistry, where they are well-known as photosensitizers. nih.gov The core structure's ability to be readily functionalized allows for the fine-tuning of its properties for specific applications. For instance, in materials science, benzophenone derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials. rsc.org

Rationale for Investigating Halogenated and Alkylated Benzophenone Systems

The introduction of halogen atoms and alkyl groups onto the benzophenone framework is a key strategy for modifying its characteristics. Halogens, such as chlorine and fluorine, are highly electronegative and can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. mq.edu.au Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance their binding affinity to biological targets and improve their pharmacokinetic profiles. mq.edu.au

Alkylation, the addition of an alkyl group like methyl, also plays a crucial role in modulating a compound's properties. Methyl groups can affect the molecule's conformation and solubility, and can also serve as a synthetic handle for further chemical modifications. The combination of halogenation and alkylation in a benzophenone system, as seen in 4-Chloro-3'-fluoro-5'-methylbenzophenone, allows for a multi-faceted approach to tailoring the molecule's behavior for specific research purposes.

Current Research Landscape Pertaining to this compound and Related Analogues

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research landscape for its analogues provides a strong basis for understanding its potential areas of investigation. Studies on halogenated benzophenones often focus on their photochemical properties, including their use in photopolymerization and as probes for photochemical reactions. researchgate.net

In the realm of medicinal chemistry, fluorinated benzophenones are being explored for their potential as therapeutic agents. nih.gov For example, certain fluorinated benzophenone derivatives have been investigated for their activity against various diseases. nih.gov The presence of both a chloro and a fluoro substituent, along with a methyl group, in this compound suggests that its research would likely intersect these areas, exploring how this unique combination of substituents influences its photochemical and biological activities.

The synthesis of such multi-substituted benzophenones is also an active area of research. The primary method for their preparation is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. vedantu.comresearchgate.net The specific synthesis of this compound would likely involve the reaction of 4-chlorobenzoyl chloride with 3-fluoro-5-methyltoluene or the reaction of 3-fluoro-5-methylbenzoyl chloride with chlorobenzene (B131634).

Scope and Objectives of Academic Inquiry into the Compound

The academic inquiry into this compound is driven by the desire to understand the structure-activity relationships of multi-substituted benzophenones. The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient synthetic routes to the compound and its analogues, and thoroughly characterizing their chemical and physical properties using techniques such as NMR, IR, and mass spectrometry.

Photophysical and Photochemical Studies: Investigating the compound's absorption and emission properties, as well as its behavior when exposed to light, to assess its potential as a photosensitizer or photostabilizer.

Biological Evaluation: Screening the compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, to explore its potential in drug discovery.

Computational Modeling: Employing theoretical calculations to understand the influence of the specific substitution pattern on the molecule's electronic structure, conformation, and reactivity.

By pursuing these objectives, researchers can gain valuable insights into the fundamental chemistry of substituted benzophenones and potentially uncover new applications for this class of compounds.

Data Tables

Table 1: Physicochemical Properties of Analogous Benzophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chlorobenzophenone | 134-85-0 | C₁₃H₉ClO | 216.66 |

| 4-Fluorobenzophenone | 345-83-5 | C₁₃H₉FO | 200.21 |

| 3-Methylbenzophenone | 643-65-2 | C₁₄H₁₂O | 196.25 |

| 4-Chloro-4'-fluorobenzophenone | 345-88-0 | C₁₃H₈ClFO | 234.65 |

| 4-Chloro-3'-methylbenzophenone | 35256-82-7 | C₁₄H₁₁ClO | 230.69 |

| 4-Chloro-4'-fluoro-3'-methylbenzophenone | 59612-89-4 | C₁₄H₁₀ClFO | 248.68 |

This table presents data for structurally related compounds to provide a comparative context for this compound.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-6-11(8-13(16)7-9)14(17)10-2-4-12(15)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQKXWFHWCEFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228753 | |

| Record name | (4-Chlorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-59-2 | |

| Record name | (4-Chlorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Fluoro 5 Methylbenzophenone and Its Analogues

Established Synthetic Routes and Mechanistic Considerations

The construction of the diaryl ketone core of 4-Chloro-3'-fluoro-5'-methylbenzophenone can be achieved through several established synthetic strategies. The most prominent among these are Friedel-Crafts acylation and modern cross-coupling reactions, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Friedel-Crafts Acylation Strategies for Substituted Benzophenones

Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aromatic ketones. researchgate.netnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary Friedel-Crafts routes are conceivable:

Route A: Acylation of 3-fluoro-5-methyltoluene with 4-chlorobenzoyl chloride.

Route B: Acylation of chlorobenzene (B131634) with 3-fluoro-5-methylbenzoyl chloride.

In both pathways, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion. nih.gov

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, leading to the formation of a resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final benzophenone (B1666685) product. The catalyst is regenerated in this step.

The choice of solvent can influence the reaction, with traditional solvents including carbon disulfide and nitrobenzene (B124822), though solvent-free conditions or the use of ionic liquids have been explored to develop more environmentally benign processes. researchgate.netgoogle.com The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of 3-fluoro-5-methyltoluene, the fluorine and methyl groups will direct the incoming acyl group, potentially leading to a mixture of isomers that may require purification.

| Catalyst System | Aromatic Substrate | Acylating Agent | Conditions | Yield | Reference |

| AlCl₃ | Fluorobenzene | Benzoyl chloride | Neat | - | oregonstate.edu |

| AlCl₃ | Chlorobenzene / Anisole | p-Chlorobenzoyl chloride | 35-55°C, then 130-140°C | High | google.com |

| Iron Zirconium Phosphate | Benzene (B151609) derivatives | Benzoyl chloride | Solvent-free | Good to Excellent | researchgate.net |

| BF₃·OEt₂ | α-Aryl-α-ketophosphates | Arene nucleophile | CH₂Cl₂ | 44-84% | nih.gov |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation in Benzophenone Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon bonds. These methods offer high functional group tolerance and milder reaction conditions compared to traditional methods.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. nih.govnih.gov The use of microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles by promoting rapid and uniform heating. umich.edusc.edu In the context of benzophenone synthesis, microwave assistance can be applied to various cross-coupling reactions, enhancing their efficiency. For instance, a microwave-assisted, one-pot, three-component Sonogashira/Cacchi type coupling has been developed for the synthesis of substituted benzofurans, showcasing the potential of this technology for complex molecule construction. nih.gov While specific applications to this compound are not detailed in the literature, the general principles suggest that microwave-assisted Suzuki or other cross-coupling reactions could provide a rapid and efficient route to this target molecule. nih.govbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of unsymmetrical diaryl ketones. organic-chemistry.org A plausible approach for synthesizing this compound would involve the coupling of an organometallic reagent derived from one aromatic ring with an aryl halide or triflate of the other. For example, a Suzuki coupling could be employed, reacting 4-chlorophenylboronic acid with 1-bromo-3-fluoro-5-methylbenzene, or vice-versa.

The general catalytic cycle for a Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

Other palladium-catalyzed reactions, such as the denitrogenative cross-coupling of organic-chemistry.orgnih.govchemicalbook.com-benzotriazin-4(3H)-ones with organoaluminum reagents, have been developed for the synthesis of ortho-substituted benzamides, demonstrating the ongoing innovation in this field. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of synthetic reactions are highly dependent on the specific conditions employed. Optimization of parameters such as catalyst, ligands, solvent, and temperature is crucial for developing robust and scalable synthetic processes.

Influence of Catalysts and Ligands on Reaction Efficiency

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and, particularly, the ligand plays a pivotal role in determining the reaction's success. nih.govsemanticscholar.org The ligand can influence the stability, reactivity, and selectivity of the palladium catalyst. nih.govrsc.org

For instance, sterically demanding and electron-rich phosphine (B1218219) ligands, such as DavePhos and P(t-Bu)₃, are known to enhance the rate of oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle. nih.gov The development of specialized ligands, including Buchwald-type biaryl phosphines and ferrocene-derived phosphines, has significantly expanded the scope of cross-coupling reactions to include less reactive substrates like aryl chlorides. semanticscholar.orgresearchgate.net

The properties of the ligand can be tuned to achieve chemoselectivity in molecules with multiple reactive sites. rsc.org The selection of an appropriate ligand is therefore a critical parameter to optimize for the synthesis of complex molecules like this compound, especially when using challenging substrates. The development of new palladium-catalyzed reactions often involves extensive screening of various ligands and catalysts to identify the optimal combination for a given transformation. rsc.orgnih.govrsc.org

| Reaction Type | Catalyst | Ligand | Effect on Reaction | Reference |

| C-H Functionalization | Palladium(II) | Mono-N-protected amino acids | Promotes C-H cleavage | nih.gov |

| Suzuki Coupling | Palladium | Benzoferrocenyl phosphine | Influences catalytic activity | researchgate.net |

| Buchwald-Hartwig Amination | Palladium | Biaryl phosphines | Enables coupling of various amines | semanticscholar.org |

| Chemoselective Coupling | Palladium | CataCXium phosphines, SelectPhos | Controls selectivity at C-Br, C-OTf, C-Cl sites | rsc.org |

Solvent Effects and Temperature Control in High-Yield Synthesis

In multi-step syntheses, such as those involving organometallic intermediates, temperature control is critical for managing reactivity. For instance, in the synthesis of 4-chloro-3'-methylbenzophenone, a close analogue, the initial reaction involving n-butyllithium is conducted at a cryogenic temperature of -78 °C in a tetrahydrofuran (B95107) (THF) and hexane (B92381) solvent system. chemicalbook.com This low temperature is essential to ensure the stability of the highly reactive lithiated intermediate and to direct the subsequent reaction with 4-chlorobenzaldehyde, which proceeds as the temperature is gradually raised from -78 °C to 20 °C. chemicalbook.com The final oxidation step is then carried out at reflux in tert-butyl alcohol, demonstrating a programmed temperature profile across the synthetic sequence. chemicalbook.com

Similarly, one-pot procedures for preparing substituted benzophenones highlight the importance of temperature staging. The synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) from methyl-phenoxide and p-chlorobenzoyl chloride involves an initial Friedel-Crafts reaction at a moderately low temperature of 35-45 °C. google.com Following this, the temperature is raised directly to 130-140 °C to effect a demethylation, streamlining the process into a single pot operation. google.com This approach not only simplifies the preparation but also improves product purity by minimizing intermediate handling. google.com The choice of chlorobenzene as a solvent over the more toxic nitrobenzene also represents a critical decision to reduce occupational health risks and environmental pollution. google.com

Low-temperature conditions are also crucial for reactions involving highly reactive reagents like hydrogen fluoride (B91410) (HF). In a one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, the initial fluorination step is performed at –20°C, followed by an in situ Friedel-Crafts reaction at a slightly higher, yet still sub-zero, temperature of –5°C. researchgate.net This precise thermal control is key to achieving the desired product in excellent yield on an industrial scale. researchgate.net

The influence of the solvent extends beyond merely dissolving reactants; it can affect the stability of intermediates and transition states. The choice of solvent can dictate the reaction pathway and efficiency. While detailed studies on this compound are limited, investigations into related compounds underscore these principles. For example, polar solvents can stabilize charged intermediates formed during nucleophilic aromatic substitution reactions, which are common in the synthesis of diaryl ketones.

Table 1: Temperature and Solvent Conditions in the Synthesis of Benzophenone Analogues

| Compound | Reaction Step | Solvent(s) | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3'-methylbenzophenone | Lithiation | Tetrahydrofuran; Hexane | -78 °C | 94% (overall) | chemicalbook.com |

| Aldehyde Addition | Tetrahydrofuran; Hexane | -78 to 20 °C | chemicalbook.com | ||

| Oxidation | tert-Butyl alcohol | Reflux | chemicalbook.com | ||

| 4-Chloro-4'-hydroxybenzophenone | Friedel-Crafts Acylation | Chlorobenzene | 45-55 °C | 94.5% (overall) | google.com |

| Demethylation (One-Pot) | Chlorobenzene | 130-140 °C | google.com | ||

| 4-Chloro-4'-(chlorodifluoromethoxy)benzophenone | Fluorination | Hydrogen Fluoride (reagent/solvent) | -20 °C | Excellent | researchgate.net |

| Friedel-Crafts Acylation | Chlorobenzene | -5 °C | researchgate.net |

Novel Synthetic Pathways and Green Chemistry Approaches

Recent advancements in organic synthesis have emphasized the development of novel and environmentally benign methodologies. For the synthesis of benzophenones, these efforts focus on reducing hazardous waste, improving energy efficiency, and utilizing renewable resources, aligning with the principles of green chemistry.

One innovative approach involves the use of microwave irradiation to accelerate reactions. A green synthesis of benzophenone has been developed through the oxidation of diphenylmethane (B89790) using 30% hydrogen peroxide, a clean oxidant, under microwave irradiation. researchgate.net This method, catalyzed by iron acetate (B1210297) in glacial acetic acid, can produce benzophenone in high yields (87.7%) in just 20 minutes, offering a significant reduction in reaction time and energy consumption compared to conventional heating methods. researchgate.net

Organocatalysis represents another frontier in the eco-friendly synthesis of benzophenone frameworks. Diverse and functionalized 2-hydroxybenzophenones have been constructed via organocatalyst- and reagent-controlled cascade benzannulation reactions. rsc.org These reactions proceed under green conditions and demonstrate high functional-group tolerance and operational simplicity, avoiding the use of heavy metal catalysts. rsc.org

Photochemical methods, which harness light as a clean energy source, are also being explored. The photoreduction of benzophenone to benzopinacol (B1666686) can be carried out using sunlight as a renewable energy source, with ethanol (B145695) or isopropanol (B130326) serving as both a solvent and a hydrogen donor. ijpda.orgegrassbcollege.ac.in This approach exemplifies multiple green chemistry principles, including the use of renewable energy and safer solvents.

The development of solvent-free, or neat, reaction conditions is a key goal of green chemistry as it eliminates solvent waste. The synthesis of 4-methoxybenzophenone (B1664615) via a Friedel-Crafts acylation has been successfully demonstrated under solvent-free conditions using a zinc oxide catalyst. oregonstate.edu This method involves simple extraction for product isolation, further simplifying the process and reducing the environmental footprint. oregonstate.edu

Furthermore, the use of ionic liquids as dual catalyst-solvents in Friedel–Crafts acylation reactions offers a novel alternative to traditional Lewis acids and volatile organic solvents. researchgate.net Ionic liquids are non-volatile and can often be recycled, presenting a more sustainable option for the synthesis of benzophenone and its derivatives. researchgate.net These emerging strategies provide promising avenues for the future synthesis of this compound, aiming for processes that are not only efficient but also environmentally responsible.

Table 2: Green Chemistry Approaches in Benzophenone Synthesis

| Method | Key Features | Reactants/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Oxidation | Rapid reaction, clean oxidant | Diphenylmethane, H₂O₂ / Iron acetate | Glacial acetic acid | 87.7% | researchgate.net |

| Organocatalyzed Benzannulation | Metal-free, cascade reaction | Various substrates / Organocatalyst | Green solvent | N/A | rsc.org |

| Photoreduction | Use of solar energy, renewable solvent | Benzophenone | Ethanol or Isopropanol | N/A | ijpda.orgegrassbcollege.ac.in |

| Solvent-Free Synthesis | No solvent waste, simple workup | Anisole, Benzoyl chloride / ZnO | None | 30.1% | oregonstate.edu |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 Fluoro 5 Methylbenzophenone

Mechanistic Investigations of Oxidation Reactions

While specific mechanistic studies on the oxidation of 4-Chloro-3'-fluoro-5'-methylbenzophenone are not extensively detailed in the available literature, the general principles of benzophenone (B1666685) oxidation can be applied. The carbonyl group of benzophenones is generally resistant to oxidation under mild conditions. However, under more forceful conditions, such as treatment with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

The presence of the chloro, fluoro, and methyl substituents on the aromatic rings will influence the susceptibility of the rings themselves to oxidative degradation. The methyl group, being an electron-donating group, could potentially activate its corresponding ring towards oxidation, while the electron-withdrawing halogen atoms would have a deactivating effect on their respective rings.

Detailed Studies on Reduction Pathways

The photoreduction of benzophenones is a well-documented process that proceeds via a radical mechanism. ijpda.org Upon absorption of UV light, this compound is excited from its singlet ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing to a more stable triplet state (T₁). wikipedia.orgchemeurope.com This triplet state has a diradical character and can abstract a hydrogen atom from a suitable hydrogen donor, such as a secondary alcohol like isopropanol (B130326). ijpda.org

The substituents on the aromatic rings can influence the efficiency of this process. Electron-withdrawing groups, like chlorine and fluorine, can affect the energy of the n-π* and π-π* triplet states, which in turn can impact the rate of hydrogen abstraction. core.ac.uk

Table 1: Key Steps in the Photoreduction of this compound

| Step | Description | Intermediate(s) |

| 1. Photoexcitation | Absorption of UV light promotes the benzophenone to an excited singlet state (S₁). | Excited singlet state benzophenone |

| 2. Intersystem Crossing | The excited singlet state rapidly converts to a more stable triplet state (T₁). | Triplet state benzophenone (diradical) |

| 3. Hydrogen Abstraction | The triplet state benzophenone abstracts a hydrogen atom from a donor molecule (e.g., isopropanol). | Ketyl radical and alcohol radical |

| 4. Dimerization | Two ketyl radicals combine to form the benzopinacol (B1666686) product. | Substituted benzopinacol |

Besides photoreduction, the carbonyl group of this compound can be reduced to a secondary alcohol (a benzhydrol derivative) using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, can also be used to reduce the carbonyl group. This method can sometimes lead to the reduction of the aromatic rings or hydrogenolysis of the carbon-halogen bonds under more vigorous conditions.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The aromatic rings of this compound are subject to both nucleophilic and electrophilic substitution reactions, with the regiochemical outcome being heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is favored on rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org In this compound, the ring bearing the chlorine atom is activated towards SNAr at the position of the chlorine. The carbonyl group, being a powerful electron-withdrawing group, deactivates the ortho and para positions for electrophilic attack but activates them for nucleophilic attack. youtube.com Therefore, the chlorine atom, which is para to the carbonyl group, is susceptible to displacement by strong nucleophiles.

The fluorine atom on the other ring is also an electron-withdrawing group, but its effect is generally weaker in activating the ring for SNAr compared to a nitro group, for example. The presence of the electron-donating methyl group on the same ring further disfavors nucleophilic attack on that ring.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich aromatic ring. youtube.com The reactivity and regioselectivity are dictated by the activating/deactivating and directing effects of the substituents.

Ring A (4-Chloro-substituted ring): The chlorine atom is a deactivating but ortho-, para-directing group due to the competing effects of its inductive electron withdrawal and resonance electron donation. The carbonyl group is a strong deactivating and meta-directing group. youtube.com Therefore, electrophilic attack on this ring will be disfavored and would likely occur at the positions meta to the carbonyl group and ortho to the chlorine atom, if it occurs at all.

Ring B (3'-fluoro-5'-methyl-substituted ring): The fluorine atom is a deactivating but ortho-, para-directing group. The methyl group is an activating and ortho-, para-directing group. Their combined effects will direct incoming electrophiles to the positions ortho and para to the methyl group and ortho to the fluorine atom. Steric hindrance will also play a role in determining the final product distribution.

Table 2: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Ring | Predicted Position of Attack | Rationale |

| Nucleophilic Aromatic Substitution | 4-Chloro-substituted | Carbon bearing the Chlorine atom | Activated by the para-carbonyl group. |

| Electrophilic Aromatic Substitution | 3'-fluoro-5'-methyl-substituted | Ortho and para to the methyl group | Activating and directing effect of the methyl group. |

Coupling Reactions for Derivative Synthesis

The carbon-chlorine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the synthesis of a wide array of derivatives by forming new carbon-carbon or carbon-heteroatom bonds.

In a typical Suzuki coupling, for instance, the 4-chloro-substituted ring would react with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the organic group from the organoboron reagent. The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent.

Suzuki-Miyaura Coupling and Related Biaryl Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, the key reactive site for this transformation is the carbon-chlorine bond on the benzoyl moiety.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl chloride, this compound, to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides. libretexts.org The palladium center inserts itself into the carbon-chlorine bond, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, making the activation of the C-Cl bond in this compound a critical challenge. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can facilitate this step. In the case of this compound, the benzoyl group acts as a moderate electron-withdrawing group, which can help to activate the C-Cl bond towards oxidative addition.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups attached to the palladium(II) center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The substituents on this compound play a crucial role in modulating its reactivity. The fluoro and methyl groups on the second aromatic ring are not directly involved in the coupling reaction but can influence the electronic properties and steric hindrance of the resulting biaryl product. The chlorine atom at the 4-position of the benzoyl group is the primary site of reactivity in the Suzuki-Miyaura coupling.

Reaction Kinetics and Thermodynamic Analysis

A comprehensive understanding of the chemical reactivity of this compound requires an analysis of its reaction kinetics and thermodynamics, particularly in the context of the Suzuki-Miyaura coupling.

Reaction Kinetics: The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the aryl halide, the organoboron reagent, the catalyst system (palladium precursor and ligand), the base, and the solvent. As previously mentioned, the oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-limiting step. libretexts.org

The electronic nature of the substituents on the aryl chloride has a significant impact on the rate of oxidative addition. Electron-withdrawing groups tend to increase the reaction rate by making the carbon of the C-Cl bond more electrophilic and thus more susceptible to attack by the palladium catalyst. nih.gov In this compound, the carbonyl group acts as an electron-withdrawing substituent, which should enhance the rate of oxidative addition compared to an unsubstituted chlorobenzene (B131634). The fluoro and methyl groups on the other ring have a more distant electronic influence on the reaction center.

The choice of ligand on the palladium catalyst is also critical for achieving efficient coupling with aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps. nih.gov

Below is an illustrative data table showing the qualitative effect of substituents on the relative rate of Suzuki-Miyaura coupling of substituted chlorobenzenes.

| Substituent at 4-position | Electronic Effect | Expected Relative Rate |

| -NO₂ | Strongly Electron-Withdrawing | Fastest |

| -C(O)R | Moderately Electron-Withdrawing | Fast |

| -H | Neutral | Moderate |

| -CH₃ | Weakly Electron-Donating | Slow |

| -OCH₃ | Strongly Electron-Donating | Slowest |

This table is illustrative and actual rates depend on specific reaction conditions.

Computational studies on similar systems can provide insight into the likely thermodynamic parameters for the reaction of this compound. The oxidative addition step, while often kinetically challenging, is typically exothermic. Transmetalation and reductive elimination are also generally thermodynamically favorable.

The following table provides hypothetical thermodynamic data for the key steps in the Suzuki-Miyaura coupling of an aryl chloride, which can serve as an estimate for the reaction of this compound.

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Oxidative Addition | -10 to -20 | Favorable |

| Transmetalation | -5 to -15 | Favorable |

| Reductive Elimination | -20 to -30 | Highly Favorable |

These values are illustrative and based on computational studies of related systems. Actual values will vary depending on the specific reactants and conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Fluoro 5 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Chloro-3'-fluoro-5'-methylbenzophenone, a combination of 1D and 2D NMR techniques provides a complete picture of its molecular architecture.

One-dimensional NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and type of hydrogen atoms. The 4-chlorophenyl moiety is expected to show a pair of doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The 3'-fluoro-5'-methylphenyl ring will display three distinct aromatic proton signals, with their multiplicity influenced by smaller long-range and fluorine-proton couplings. The methyl group protons will appear as a sharp singlet in the upfield region, typically around 2.4 ppm. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum identifies all unique carbon environments. The carbonyl carbon is the most deshielded, appearing significantly downfield (~195 ppm). rsc.orgchemicalbook.com The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-4 and C-3') will exhibit characteristic chemical shifts and, in the case of C-3', splitting due to carbon-fluorine coupling. docbrown.info The remaining aromatic carbons appear in the 120-145 ppm range, while the methyl carbon signal is observed upfield (~21 ppm). rsc.orgchemicalbook.com

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. rsc.orgnih.gov The spectrum for this compound is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift for aryl fluorides typically falls within the range of -100 to -130 ppm (relative to CFCl₃). colorado.edu This signal's multiplicity will be influenced by coupling to nearby protons.

The predicted 1D NMR data are summarized in the table below.

| Atom | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| δ (ppm) | Multiplicity | δ (ppm) | |

| 4-Chlorophenyl Ring | |||

| H-2, H-6 | ~7.75 | d | ~131.5 |

| H-3, H-5 | ~7.48 | d | ~129.0 |

| C-1 | ~136.0 | ||

| C-2, C-6 | ~131.5 | ||

| C-3, C-5 | ~129.0 | ||

| C-4 | ~139.0 | ||

| Carbonyl | |||

| C=O | ~195.5 | ||

| 3-Fluoro-5-methylphenyl Ring | |||

| H-2' | ~7.45 | s (br) | ~118.0 |

| H-4' | ~7.20 | s (br) | ~122.0 |

| H-6' | ~7.50 | s (br) | ~127.0 |

| C-1' | ~139.5 | ||

| C-2' | ~118.0 | ||

| C-3' | ~162.5 | ||

| C-4' | ~122.0 | ||

| C-5' | ~141.0 | ||

| C-6' | ~127.0 | ||

| Methyl Group | |||

| -CH₃ | ~2.44 | s | ~21.5 |

| Fluorine | |||

| (Note: Predicted values are based on analogous compounds and established spectroscopic principles. Multiplicity: s=singlet, d=doublet, br=broad.) |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for differentiating between possible isomers.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, a COSY spectrum would show a clear cross-peak between the H-2/H-6 and H-3/H-5 protons on the 4-chlorophenyl ring, confirming their ortho relationship. The protons on the 3'-fluoro-5'-methylphenyl ring would show weaker long-range correlations, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. An HSQC spectrum would provide unambiguous confirmation of the ¹H and ¹³C assignments by linking each proton signal to its corresponding carbon signal. For example, the singlet at ~2.44 ppm would correlate with the carbon signal at ~21.5 ppm, definitively assigning them to the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule. Cross-peaks might be observed between the H-2/H-6 protons of the 4-chlorophenyl ring and the H-2' or H-6' protons of the other ring, providing insight into the torsional angle between the two aromatic rings.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding

The FT-IR and FT-Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts.

Carbonyl (C=O) Stretch: The most prominent band in the FT-IR spectrum is the C=O stretching vibration, which is expected to appear as a strong, sharp absorption around 1660 cm⁻¹. This frequency is typical for diaryl ketones where the carbonyl group is conjugated with both aromatic rings.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the region of 1600–1450 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching modes are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹.

C-X Vibrations: The C-Cl stretching vibration gives rise to a strong band in the 1100–1000 cm⁻¹ region. The C-F stretch is also strong and typically found in the 1250–1100 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium-Weak |

| Carbonyl C=O Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 1100 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.

The UV-Vis spectrum of this compound is characterized by two main types of electronic transitions originating from its chromophores—the carbonyl group and the conjugated aromatic system.

π-π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, a strong absorption band is expected around 260 nm, corresponding to the π-π* transitions of the extensive conjugated system formed by the two aromatic rings and the carbonyl group.

n-π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. It is a symmetry-forbidden transition, resulting in a much weaker absorption band at a longer wavelength, typically in the range of 330–360 nm.

The positions of these absorption maxima are sensitive to the solvent environment. In moving from a nonpolar to a polar solvent, the n-π* transition typically undergoes a hypsochromic (blue) shift to a shorter wavelength, while the π-π* transition experiences a bathochromic (red) shift to a longer wavelength.

| Electronic Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) | Effect of Increased Solvent Polarity |

| π → π | ~260 | High (>10,000) | Bathochromic Shift (Red Shift) |

| n → π | ~340 | Low (<500) | Hypsochromic Shift (Blue Shift) |

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon is observable through UV-Visible absorption spectroscopy, where the wavelength of maximum absorption (λmax) shifts. For compounds like this compound, which contains a carbonyl chromophore, two primary electronic transitions are of interest: the n→π* (non-bonding to pi-antibonding) and the π→π* (pi-bonding to pi-antibonding) transitions.

The interaction between the solute molecule and the surrounding solvent molecules can stabilize or destabilize the electronic ground and excited states to different extents, leading to a spectral shift.

π→π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. In polar solvents, this excited state is stabilized more than the ground state, resulting in a lower energy gap and a shift to longer wavelengths (a bathochromic or red shift).

n→π Transitions:* For the carbonyl group, the n→π* transition involves the excitation of a non-bonding electron from the oxygen atom. In protic or polar solvents, these lone-pair electrons can form hydrogen bonds or engage in dipole-dipole interactions, which stabilizes the ground state more than the excited state. nih.govresearchgate.net This increases the energy gap for the transition, causing a shift to shorter wavelengths (a hypsochromic or blue shift). scialert.net

For this compound, one would expect to observe such shifts when its absorption spectrum is measured in a series of solvents with varying polarities. The magnitude of these shifts provides insight into the electronic structure and polarity of the molecule's ground and excited states. aip.orgresearchgate.net

| Solvent | Solvent Type | Expected Shift in λmax (n→π) | Expected Shift in λmax (π→π) |

|---|---|---|---|

| Hexane (B92381) | Non-polar | Reference (minimal shift) | Reference (minimal shift) |

| Dichloromethane | Polar Aprotic | Slight Hypsochromic (Blue) Shift | Slight Bathochromic (Red) Shift |

| Acetone | Polar Aprotic | Hypsochromic (Blue) Shift | Bathochromic (Red) Shift |

| Ethanol (B145695) | Polar Protic | Significant Hypsochromic (Blue) Shift | Significant Bathochromic (Red) Shift |

| Water | Polar Protic | Strong Hypsochromic (Blue) Shift | Strong Bathochromic (Red) Shift |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₁₀ClFO), the exact molecular weight can be calculated from its chemical formula.

The typical ionization method, electron impact (EI), involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of benzophenones is well-characterized and primarily involves cleavage on either side of the carbonyl group (α-cleavage). nih.govlibretexts.org

For this compound, the following fragmentation pathways are expected:

Formation of the molecular ion [C₁₄H₁₀ClFO]⁺. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope. libretexts.org

α-cleavage to lose the 3-fluoro-5-methylphenyl radical, resulting in the 4-chlorobenzoyl cation.

α-cleavage to lose the 4-chlorophenyl radical, resulting in the 3-fluoro-5-methylbenzoyl cation.

Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cations to form the corresponding phenyl cations.

| Proposed Fragment | Chemical Formula | Theoretical m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₄H₁₀ClFO]⁺ | 248.04 | Confirms Molecular Weight |

| Isotope Peak [M+2]⁺ | [C₁₄H₁₀³⁷ClFO]⁺ | 250.04 | Indicates presence of Chlorine |

| 4-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139.00 | α-cleavage product |

| 3-Fluoro-5-methylbenzoyl cation | [C₈H₆FO]⁺ | 137.04 | α-cleavage product |

| 4-Chlorophenyl cation | [C₆H₄Cl]⁺ | 111.00 | Loss of CO from [C₇H₄ClO]⁺ |

| 3-Fluoro-5-methylphenyl cation | [C₇H₆F]⁺ | 109.04 | Loss of CO from [C₈H₆FO]⁺ |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

For benzophenone (B1666685) and its derivatives, a key structural feature is the non-coplanar arrangement of the two phenyl rings. nih.gov The rings are twisted out of the plane of the central carbonyl group due to steric hindrance between the ortho-hydrogens on the rings. iucr.org The resulting dihedral angles between the planes of the two aromatic rings typically range from 38° to 65°, depending on the substituents and crystal packing forces. nih.govresearchgate.net

An X-ray crystallographic analysis of this compound would provide the exact values for these parameters, offering an unambiguous confirmation of its structure. The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern how the molecules pack together to form the crystal lattice. acs.org

| Crystallographic Parameter | Information Provided | Expected Observation |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | To be determined by experiment. |

| Space Group | The specific symmetry elements of the crystal. | To be determined by experiment. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating crystal unit. | To be determined by experiment. |

| Dihedral Angle (Ring 1 vs. Ring 2) | The twist between the two phenyl rings. | A significant non-zero angle, likely between 40° and 65°. |

| C=O Bond Length | The length of the carbonyl double bond. | Approximately 1.22 - 1.24 Å. |

| C-Cl Bond Length | The length of the carbon-chlorine bond. | Approximately 1.73 - 1.75 Å. |

| Intermolecular Interactions | Details of crystal packing (e.g., C-H···O, π-stacking). | Weak intermolecular forces are expected to stabilize the crystal lattice. |

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Fluoro 5 Methylbenzophenone

Quantum Chemical Calculations (DFT, HF) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular geometry and electronic properties. The two most prominent ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT). HF theory approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation. DFT, conversely, includes effects of electron correlation by calculating the total energy as a functional of the total electron density, often providing a better balance between accuracy and computational cost. nih.gov

For a molecule like 4-Chloro-3'-fluoro-5'-methylbenzophenone, these calculations are first employed to perform a geometry optimization. This process systematically alters the molecular structure to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule in the gas phase. nih.gov Once this equilibrium geometry is found, further calculations can determine its electronic structure, including the distribution of electrons and the energies of molecular orbitals.

The accuracy of DFT and HF calculations is critically dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational expense. For organic molecules like substituted benzophenones, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used. nih.govnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately. The "+" symbols signify the inclusion of diffuse functions, important for describing anions or systems with lone pairs.

The choice of the DFT functional is equally important. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic chemistry, known for providing reliable geometric and electronic data for a wide range of molecules. nih.govscialert.net Other functionals, such as B3PW91, are also employed in studies of benzophenone (B1666685) derivatives to compare and validate results. scispace.comresearchgate.net The selection of a specific functional and basis set, for instance, B3LYP/6-31G(d,p), represents a well-established compromise between accuracy and computational efficiency for predicting the properties of such compounds. nih.gov

The three-dimensional shape of benzophenones is largely defined by the rotational freedom of the two phenyl rings around the bonds connecting them to the central carbonyl carbon. The conformation is not planar due to steric hindrance between the ortho-hydrogens of the two rings. This results in a characteristic twist, which can be quantified by two dihedral angles: C2-C1-C=O and C1'-C1-C=O.

Computational conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the most stable (lowest energy) conformer. dergipark.org.trissr-journals.org For substituted benzophenones, the twist of the phenyl rings is a critical structural parameter that influences crystal packing and electronic properties. nih.gov Studies on a wide range of substituted benzophenones have shown that these twist angles can vary significantly, from as low as 37.85° to as high as 83.72°, depending on the nature and position of the substituents and intermolecular forces in the crystal lattice. nih.gov For example, the stable orthorhombic form of unsubstituted benzophenone exhibits a ring twist of approximately 54°, while a metastable monoclinic form has a twist of 65°. nih.gov The specific substitution pattern of 4-chloro on one ring and 3'-fluoro-5'-methyl on the other is expected to result in a similarly non-planar, propeller-like conformation.

| Compound | Ring Twist Angle (°) | Reference |

|---|---|---|

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | nih.gov |

| 3-hydroxybenzophenone | 51.61 | nih.gov |

| Benzophenone (orthorhombic) | 54 | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone (B194592) | 64.66 | nih.gov |

| 2-amino-2',5-dichlorobenzophenone | 83.72 | nih.gov |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. ufms.br Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic behavior and reactivity. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate an electron, acting as an electron donor. The LUMO is the orbital to which a molecule is most likely to accept an electron, acting as an electron acceptor. longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govlongdom.org Conversely, a small gap suggests the molecule is more reactive.

In benzophenones, the HOMO is typically a π-orbital delocalized over one or both of the phenyl rings, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The substituents on the phenyl rings (chloro, fluoro, and methyl groups) will modulate the energies of these orbitals and the size of the energy gap. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups tend to lower the LUMO energy, generally decreasing the gap and increasing reactivity. The analysis of the spatial distribution of these orbitals reveals the regions of the molecule involved in electron donation and acceptance.

| Parameter | Energy (eV) at B3LYP/6-31+G(d) | Reference |

|---|---|---|

| EHOMO | -6.61 | scialert.net |

| ELUMO | -1.87 | scialert.net |

| ΔE (HOMO-LUMO Gap) | 4.74 | scialert.net |

The energies of the frontier orbitals can be used to approximate fundamental electronic properties. According to Koopmans' theorem for HF theory, the negative of the HOMO energy (-EHOMO) provides an estimate of the vertical Ionization Potential (IP), which is the energy required to remove an electron from the molecule. Similarly, the negative of the LUMO energy (-ELUMO) approximates the Electron Affinity (EA), the energy released when an electron is added to the molecule. scialert.net

While these relationships are approximations, they provide valuable qualitative insights. A higher HOMO energy corresponds to a lower ionization potential, meaning the molecule is more easily oxidized. A lower LUMO energy corresponds to a higher electron affinity, indicating the molecule is more easily reduced. DFT calculations provide a similar, though not formally identical, framework for estimating these properties, which are crucial for predicting how a molecule will behave in charge-transfer processes. scialert.net

Chemical Reactivity Descriptors

From the calculated values of ionization potential (IP) and electron affinity (EA), or their HOMO/LUMO approximations, a set of global chemical reactivity descriptors can be derived within the framework of conceptual DFT. scielo.org.mx These descriptors quantify different aspects of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

χ = -μ = (IP + EA) / 2

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

η = (IP - EA) / 2

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.

S = 1 / η

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

ω = μ² / (2η) = (IP + EA)² / (4 * (IP - EA))

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is susceptible to attack by nucleophiles.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP ≈ -EHOMO) | - | 6.61 |

| Electron Affinity (EA ≈ -ELUMO) | - | 1.87 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.24 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.37 |

| Chemical Softness (S) | 1 / η | 0.42 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.79 |

Chemical Hardness, Chemical Potential, and Electrophilicity Index

Computational chemistry provides valuable insights into the reactivity of a molecule through global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater propensity for the molecule to donate electrons in a reaction.

Chemical Hardness (η) : Chemical hardness represents the resistance of a molecule to change its electron distribution. It is determined by the formula η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness, implying higher stability and lower reactivity. For instance, studies on substituted benzophenones have shown that the introduction of specific functional groups can decrease the chemical hardness, making the molecule more reactive compared to the parent benzophenone.

Electrophilicity Index (ω) : This index, calculated as ω = μ² / (2η), quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a reliable indicator of stabilization energy and is used to predict how a molecule will behave in the presence of a nucleophile.

These parameters are crucial for understanding the kinetic stability and reactivity of a compound like this compound. The specific placement of chloro, fluoro, and methyl groups would be expected to modulate these values by altering the HOMO and LUMO energy levels.

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons; indicates nucleophilicity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer; indicates molecular stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons; indicates electrophilicity. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool in computational chemistry used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its charge distribution.

The different colors on an MEP map indicate regions of varying electrostatic potential:

Red : Represents regions of high electron density and strong negative electrostatic potential. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on atoms like oxygen or nitrogen.

Blue : Indicates regions of low electron density and strong positive electrostatic potential. These are the electrophilic sites of the molecule, prone to attack by nucleophiles.

Green/Yellow : Signifies regions of neutral or near-zero potential.

For a benzophenone derivative, the MEP surface would clearly identify the carbonyl oxygen as a site of high negative potential (red), making it a primary target for electrophiles. Conversely, the carbonyl carbon and regions near electron-withdrawing substituents like chlorine and fluorine would exhibit a more positive potential (blue), marking them as potential sites for nucleophilic attack. The analysis of the MEP surface is fundamental for predicting intermolecular interactions and understanding the initial steps of chemical reactions.

Spectroscopic Property Predictions and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

Theoretical vibrational spectra (Infrared and Raman) are calculated using quantum chemistry methods, typically DFT. The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies and their corresponding intensities.

These calculated frequencies often show a systematic deviation from experimental results due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is common practice to apply a scaling factor to the computed wavenumbers to achieve better agreement with experimental spectra. nih.gov The analysis of these spectra allows for the assignment of specific vibrational modes, such as C=O stretching, C-H stretching, and phenyl ring vibrations, to the observed experimental peaks. For substituted benzophenones, the positions of these peaks are sensitive to the nature and location of the substituents on the phenyl rings. scialert.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. scialert.net This approach computes the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The output provides key information such as the maximum absorption wavelength (λmax), the oscillator strength (f), and the nature of the electronic transitions (e.g., n→π* or π→π*).

In studies of benzophenone and its derivatives, TD-DFT calculations can predict how substituents will affect the absorption spectrum. For example, electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. scialert.net Calculations can also be performed to simulate the effect of different solvents on the electronic transitions, providing a more comprehensive understanding of the molecule's photophysical behavior. scialert.net

Nonlinear Optical (NLO) Properties Calculation

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the rational design of molecules with significant NLO responses by calculating their key NLO properties.

The NLO response of a molecule is governed by how its charge distribution is affected by an external electric field. The key parameters are:

Dipole Moment (μ) : A measure of the intrinsic asymmetry in the molecule's charge distribution. A large dipole moment is often a prerequisite for significant NLO activity.

Polarizability (α) : Describes the linear response of the electron cloud to an applied electric field, i.e., the ease with which the electron cloud can be distorted.

First-Order Hyperpolarizability (β) : This is the primary determinant of the second-order NLO response, such as second-harmonic generation (SHG). It quantifies the nonlinear response of the molecule to the electric field. Molecules with large β values are sought after for NLO applications.

DFT calculations are routinely used to compute these properties. Studies on various organic molecules have shown that features like the presence of electron donor-acceptor groups connected by a π-conjugated system can lead to exceptionally large hyperpolarizability values. researchgate.net For this compound, the combination of electron-withdrawing (chloro, fluoro) and electron-donating (methyl) groups attached to the benzophenone framework would be expected to result in a notable NLO response, the magnitude of which could be precisely quantified through these computational methods.

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. |

| Polarizability | α | Indicates the tendency of the molecular electron cloud to be distorted by an external electric field (linear response). |

| First-Order Hyperpolarizability | β | Quantifies the second-order (nonlinear) response of the molecule to an external electric field. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions that contribute to the stability of a molecule. In the context of this compound, NBO analysis elucidates the intricate electronic interactions between the substituted phenyl rings and the central carbonyl group.

For this compound, the key intramolecular interactions revealed by NBO analysis would include:

Hyperconjugative Interactions: These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. In this molecule, significant hyperconjugative interactions are expected between the π orbitals of the phenyl rings and the π* antibonding orbital of the carbonyl group (C=O). This delocalization contributes to the stability of the conjugated system. scispace.com Similarly, interactions involving the lone pairs of the oxygen, chlorine, and fluorine atoms with adjacent antibonding orbitals are also significant.

Intramolecular Charge Transfer: The substituents on the phenyl rings (chloro, fluoro, and methyl groups) influence the electron density distribution across the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating nature of the methyl group create a complex pattern of intramolecular charge transfer. NBO analysis can quantify the direction and magnitude of this charge transfer, providing insights into the molecule's reactivity and electronic properties.

Steric and Electrostatic Interactions: While NBO analysis primarily focuses on orbital interactions, it also provides information about steric and electrostatic effects through the analysis of the Lewis and non-Lewis contributions to the total energy. The substitution pattern on the phenyl rings influences their relative orientation (twist angle), which in turn affects the extent of π-conjugation. nih.gov

The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative measure of the strength of these intramolecular interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. A hypothetical representation of the most significant intramolecular interactions for this compound and their likely stabilization energies based on studies of similar compounds is presented in the table below.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| π(C1-C6) | π(C=O) | π → π | ~20-30 | Strong delocalization between the chloro-substituted ring and the carbonyl group. |

| π(C1'-C6') | π(C=O) | π → π | ~15-25 | Significant delocalization between the fluoro-methyl-substituted ring and the carbonyl group. |

| LP(O) | π(C-C)ring | n → π | ~10-15 | Contribution of oxygen lone pairs to ring conjugation. |

| LP(Cl) | σ(C-C)ring | n → σ | ~2-5 | Weak hyperconjugative interaction involving the chlorine lone pairs. |

| LP(F) | σ(C-C)ring | n → σ | ~1-3 | Very weak hyperconjugative interaction involving the fluorine lone pairs. |

| σ(C-H)methyl | π(C-C)ring | σ → π | ~2-4 | Hyperconjugation from the methyl group to the phenyl ring. |

It is important to note that the actual E(2) values would require a specific computational study on this compound. The values presented here are illustrative of the types and relative strengths of interactions that would be expected.

Photochemistry and Photophysical Investigations of 4 Chloro 3 Fluoro 5 Methylbenzophenone

Phosphorescence Studies and Lifetime Measurements

There are no published phosphorescence spectra or lifetime measurements for 4-Chloro-3'-fluoro-5'-methylbenzophenone.

While general principles of benzophenone (B1666685) photochemistry suggest that this compound would likely undergo similar processes—such as photoreduction via hydrogen abstraction from a solvent by its triplet excited state—the specific quantitative and qualitative details demanded by the article outline are absent from the scientific record. Without experimental or theoretical data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the requested article focusing solely on the photochemistry and photophysical investigations of this compound cannot be generated.

Photostability and Degradation Mechanisms under UV Exposure

The photostability of benzophenone and its derivatives is a subject of extensive research due to their widespread use as photoinitiators, UV filters, and photosensitizers. Upon absorption of ultraviolet (UV) radiation, these molecules can undergo various photochemical reactions, leading to their degradation. The specific degradation pathways and their efficiencies are highly dependent on the substitution pattern of the benzophenone core and the surrounding environment. For this compound, the presence of halogen and methyl substituents on the phenyl rings is expected to influence its photostability and the nature of its degradation products.

Under UV exposure, substituted benzophenones can undergo several degradation processes, including photoreduction, photoaddition, and photolytic cleavage. The presence of photosensitizers in the environment can also significantly affect the photolytic behavior of these compounds. For instance, in natural waters, dissolved organic matter can accelerate the photodegradation of benzophenones. nih.govnih.gov Halogenated benzophenones, in particular, may undergo phototransformation, raising considerations about their environmental persistence and the formation of potentially harmful byproducts. rsc.orgrsc.org

Photolytic Cleavage of the Carbonyl Group

One of the potential, albeit often less favorable, degradation pathways for benzophenones upon UV irradiation is the photolytic cleavage of the bond between the carbonyl carbon and one of the phenyl rings (α-cleavage), or the direct cleavage of the carbonyl group itself. The latter, which results in the formation of two phenyl radicals and carbon monoxide, is typically considered to occur from a highly excited state.

The process begins with the absorption of a UV photon, which promotes the molecule to an excited singlet state (S₁). Through a very efficient process known as intersystem crossing, the molecule transitions to the more stable triplet state (T₁). acs.org While many photochemical reactions of benzophenones, such as hydrogen abstraction, occur from this lowest triplet state, cleavage of the robust carbonyl group generally requires higher energy. This can be achieved through a stepwise two-photon excitation, where the T₁ state absorbs a second photon to reach a higher triplet excited state (Tₙ). researchgate.net From this Tₙ state, the dissociation into two substituted phenyl radicals and a carbon monoxide molecule can occur. researchgate.net

The substitution pattern on this compound would influence the stability of the potential radical fragments, thereby affecting the likelihood of this cleavage pathway. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methyl) can alter the electronic distribution in the excited state and the stability of the resulting radicals. The "meta effect," a phenomenon observed in meta-substituted benzophenones, can also influence the photochemical reactions, either activating or suppressing certain pathways depending on the nature of the substituents. acs.org

| Reactant | Excitation | Proposed Cleavage Products |

| This compound | UV Irradiation (Stepwise Two-Photon Excitation) | 4-Chlorophenyl radical |

| 3-Fluoro-5-methylphenyl radical | ||

| Carbon monoxide |

The quantum yield for such a cleavage reaction is generally low for substituted benzophenones in solution, as other photochemical pathways, such as photoreduction in the presence of a hydrogen donor, are often more efficient. researchgate.net For example, in the presence of solvents like alcohols, the triplet-excited benzophenone will preferentially abstract a hydrogen atom, leading to the formation of a ketyl radical and subsequent products like benzopinacol (B1666686), rather than undergoing carbonyl cleavage. bgsu.edu

Exploration of 4 Chloro 3 Fluoro 5 Methylbenzophenone in Advanced Materials Science

Applications as Photoinitiators in Polymerization Processes

Benzophenones are widely recognized as Type II photoinitiators, which function by absorbing ultraviolet (UV) light to reach an excited triplet state. sigmaaldrich.com This excited state can then abstract a hydrogen atom from a synergist molecule, typically an amine or a thiol, to generate free radicals that initiate polymerization. rsc.org The efficiency of a benzophenone-based photoinitiator is influenced by the nature and position of substituents on its aromatic rings, which can affect its light absorption characteristics and the reactivity of the excited state.

For 4-Chloro-3'-fluoro-5'-methylbenzophenone , the presence of electron-withdrawing chloro and fluoro groups, along with an electron-donating methyl group, would be expected to modulate its photophysical properties. However, no specific studies detailing its efficacy, mechanism, or the types of polymerization it is best suited for were identified in the available literature. Consequently, no data tables with research findings on its performance as a photoinitiator can be provided.

Role in Photostabilization of Polymeric Materials

The primary role of benzophenone (B1666685) derivatives in the photostabilization of polymers is to act as UV absorbers. specialchem.com They protect the polymer matrix from the damaging effects of UV radiation by absorbing it and dissipating the energy as heat through a harmless chemical process. uvabsorber.com

Mitigation of UV-Induced Degradation